molecular formula C30H40BrP B093378 Dodecyltriphenylphosphonium bromide CAS No. 15510-55-1

Dodecyltriphenylphosphonium bromide

Cat. No.: B093378
CAS No.: 15510-55-1
M. Wt: 511.5 g/mol
InChI Key: NSIFOGPAKNSGNW-UHFFFAOYSA-M
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Description

Dodecyltriphenylphosphonium bromide is an organic bromide salt composed of dodecyltriphenylphosphonium cations and bromide anions. It is a quaternary phosphonium salt with a molecular formula of C30H40BrP and a molecular weight of 511.52 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dodecyltriphenylphosphonium bromide interacts with various biomolecules. It has been found to facilitate the recycling of fatty acids in artificial lipid membranes and mitochondria . This compound can also dissipate mitochondrial membrane potential , which may affect biochemical reactions involving enzymes and proteins within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the mitochondrial membrane potential . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the mitochondrial membrane. It can dissipate the mitochondrial membrane potential , which can lead to changes in gene expression and enzyme activity. This compound may also have binding interactions with biomolecules within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been found to increase oxygen consumption in isolated brown-fat mitochondria and brown adipocyte cultures

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been found to combat high-fat-diet-induced obesity in mice

Metabolic Pathways

It is known to facilitate the recycling of fatty acids in the artificial lipid membrane and mitochondria

Transport and Distribution

This compound is transported and distributed within cells and tissues, likely due to its membrane-penetrating cation . It may interact with transporters or binding proteins within the cell, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given its ability to dissipate the mitochondrial membrane potential

Preparation Methods

Dodecyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1-bromododecane. The reaction typically involves heating the reactants in a suitable solvent such as ethanol at elevated temperatures (around 80°C) for several days to ensure complete alkylation . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

Dodecyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Dodecyltriphenylphosphonium bromide is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar chemical properties but differ in their alkyl chain lengths, which can influence their solubility, reactivity, and applications.

Properties

IUPAC Name

dodecyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIFOGPAKNSGNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935130
Record name Dodecyl(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15510-55-1
Record name Dodecyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15510-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyltriphenylphosphonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015510551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.929
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Record name DODECYLTRIPHENYLPHOSPHONIUM BROMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While not a direct therapeutic itself, Dodecyltriphenylphosphonium bromide displays significant interactions with biological systems. Research indicates it effectively complexes with nucleic acids, although in vitro studies showed it failed to deliver nucleic acids to HeLa cells []. This suggests a potential barrier to its use as a gene delivery agent. Additionally, it has been shown to exhibit antimicrobial activity, though its effectiveness can be influenced by the presence of glucocorticoids [].

ANone: Although the provided abstracts don't delve into detailed spectroscopic data, the molecular formula for this compound is C30H40BrP. Its molecular weight is 527.53 g/mol. Further research into spectroscopic analysis, such as NMR or FTIR, would provide a more comprehensive structural understanding.

A: Studies highlight the impact of this compound's structure on its catalytic properties. Specifically, the size of its head group plays a crucial role in influencing its ability to enhance the catalytic activity of enzymes like α-chymotrypsin []. Larger head groups, as seen in this compound compared to other similar surfactants, lead to greater enzyme superactivity.

A: Research indicates that this compound can be effectively used as a compatibilizer in the creation of nanocomposites []. When combined with poly(ethylene terephthalate) (PET) and layered silicates, it enhances the dispersion of the layered silicate within the polymer matrix, leading to improved mechanical properties of the resulting nanocomposite. This finding opens doors for its utilization in developing advanced materials with tailored properties.

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